molecular formula C21H24 B14260484 4-Ethynyl-4'-heptyl-1,1'-biphenyl CAS No. 189033-21-4

4-Ethynyl-4'-heptyl-1,1'-biphenyl

Cat. No.: B14260484
CAS No.: 189033-21-4
M. Wt: 276.4 g/mol
InChI Key: DDXKAKFVWSSATP-UHFFFAOYSA-N
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Description

4-Ethynyl-4'-heptyl-1,1'-biphenyl is a biphenyl derivative featuring an ethynyl group (-C≡CH) at the 4-position and a heptyl chain (-C₇H₁₅) at the 4'-position of the biphenyl scaffold. This compound belongs to a class of substituted biphenyls studied for their applications in organic electronics, liquid crystals, and pharmaceutical intermediates. The ethynyl group enhances π-conjugation, influencing electronic properties, while the heptyl chain contributes to solubility and thermal stability .

Properties

CAS No.

189033-21-4

Molecular Formula

C21H24

Molecular Weight

276.4 g/mol

IUPAC Name

1-ethynyl-4-(4-heptylphenyl)benzene

InChI

InChI=1S/C21H24/c1-3-5-6-7-8-9-19-12-16-21(17-13-19)20-14-10-18(4-2)11-15-20/h2,10-17H,3,5-9H2,1H3

InChI Key

DDXKAKFVWSSATP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C#C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethynyl-4’-heptyl-1,1’-biphenyl typically involves the coupling of a heptyl-substituted biphenyl with an ethynyl group. One common method is the Sonogashira coupling reaction, which involves the reaction of a halogenated biphenyl with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods

Industrial production of 4-Ethynyl-4’-heptyl-1,1’-biphenyl may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

4-Ethynyl-4’-heptyl-1,1’-biphenyl can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction: The ethynyl group can be reduced to form alkanes.

    Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Hydrogenation reactions using palladium or platinum catalysts.

    Substitution: Halogenation reactions using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of alkanes.

    Substitution: Formation of halogenated biphenyl derivatives.

Scientific Research Applications

4-Ethynyl-4’-heptyl-1,1’-biphenyl has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of molecular interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.

Mechanism of Action

The mechanism of action of 4-Ethynyl-4’-heptyl-1,1’-biphenyl involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic systems, while the heptyl chain can enhance hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity towards its targets, affecting various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications in Biphenyl Derivatives

Key structural variations in biphenyl analogs include:

  • Alkyl chain length : Propyl, butyl, pentyl, or heptyl groups at the 4'-position.
  • Substituent type: Ethynyl, halogen (e.g., fluorine, chlorine), or amino groups at the 4-position.
  • Electronic effects : Electron-withdrawing or donating groups altering conjugation and reactivity.
Table 1: Structural and Functional Comparison of Biphenyl Derivatives
Compound Name Substituents (4,4') Key Properties/Applications CAS Number Reference
4-Ethynyl-4'-heptyl-1,1'-biphenyl Ethynyl, Heptyl OLED materials, liquid crystals Not explicitly provided
4-Ethynyl-4'-propyl-1,1'-biphenyl Ethynyl, Propyl Intermediate in organic synthesis 360768-57-6
4-Ethynyl-4'-butyl-1,1'-biphenyl Ethynyl, Butyl OLED precursor, solubility studies N/A
4'-Butyl-[1,1'-biphenyl]-4-thiol Thiol, Butyl Self-assembled monolayers (SAMs) 107336-77-6
4-Ethynyl-4'-fluoro-1,1'-biphenyl Ethynyl, Fluoro Electronic materials, fluorescence studies 1246652-57-2*

Note: CAS numbers inferred from similarity scores in .

Electronic and Physical Properties

  • Ethynyl vs. Halogen Substituents : Ethynyl groups enhance π-conjugation, making the compound suitable for optoelectronics. In contrast, halogenated biphenyls (e.g., PCB-147 in ) exhibit reduced conjugation and are often environmental pollutants .
  • Alkyl Chain Effects: Longer chains (heptyl vs. propyl) improve solubility in non-polar solvents but reduce melting points. For example, 4'-butyl derivatives () are liquids at room temperature, while shorter-chain analogs may crystallize .

Research Findings and Data

Theoretical Studies

  • DFT calculations on organotellurium biphenyls () reveal that substituents significantly affect molecular geometry and electron density. Ethynyl groups likely induce similar distortions, enhancing charge transport .

Stability and Reactivity

  • Thermal Stability : Heptyl chains provide steric protection, increasing thermal stability compared to shorter-chain analogs. This is critical for OLED durability .
  • Reactivity : Ethynyl groups undergo click chemistry (e.g., azide-alkyne cycloaddition), enabling functionalization for targeted applications .

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